molecular formula C10H10ClNO3S B14906658 1-(((5-Chlorothiophen-2-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid

1-(((5-Chlorothiophen-2-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid

Cat. No.: B14906658
M. Wt: 259.71 g/mol
InChI Key: BSIVVCBDFALJFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(((5-Chlorothiophen-2-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring, a thiophene ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((5-Chlorothiophen-2-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring is chlorinated to introduce the chlorine atom at the 5-position. This intermediate is then reacted with a suitable cyclopropane derivative under specific conditions to form the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(((5-Chlorothiophen-2-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups into the thiophene ring.

Scientific Research Applications

1-(((5-Chlorothiophen-2-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(((5-Chlorothiophen-2-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid
  • 1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

1-(((5-Chlorothiophen-2-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid is unique due to its specific combination of functional groups and its potential applications. The presence of the cyclopropane ring and the thiophene ring in the same molecule provides unique chemical properties that are not found in many other compounds.

Properties

Molecular Formula

C10H10ClNO3S

Molecular Weight

259.71 g/mol

IUPAC Name

1-[(5-chlorothiophen-2-yl)methylcarbamoyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H10ClNO3S/c11-7-2-1-6(16-7)5-12-8(13)10(3-4-10)9(14)15/h1-2H,3-5H2,(H,12,13)(H,14,15)

InChI Key

BSIVVCBDFALJFW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)NCC2=CC=C(S2)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.